molecular formula C8H16ClNO2S B13503013 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride

7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B13503013
M. Wt: 225.74 g/mol
InChI Key: SATUAYUWEZFAJZ-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-4-azaspiro[2Classified as a spiroalkaloid, it contains spiro atoms and has been shown to possess various properties that make it a promising candidate for use in research and industry.

Preparation Methods

The synthesis of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanesulfonyl chloride. The product is then treated with hydrogen chloride to obtain the final product. The characterization of the compound is done using various techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride has potential applications in various scientific experiments. It can be used as a precursor in organic synthesis and as a reagent in medicinal chemistry. It has also shown potential as a therapeutic agent in the treatment of various diseases. Additionally, it has been found to have potent anticonvulsant activity, anti-inflammatory properties, and anticancer activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.

Comparison with Similar Compounds

7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other spiroalkaloids that contain spiro atoms, but this compound stands out due to its high thermal stability and potential therapeutic applications.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

7-methylsulfonyl-4-azaspiro[2.5]octane;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-12(10,11)7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H

InChI Key

SATUAYUWEZFAJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCNC2(C1)CC2.Cl

Origin of Product

United States

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